

Studying PPAR γ Activation by 13-Hydroxy-9-octadecenoic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 13-Hydroxy-9-octadecenoic acid

Cat. No.: B15558665

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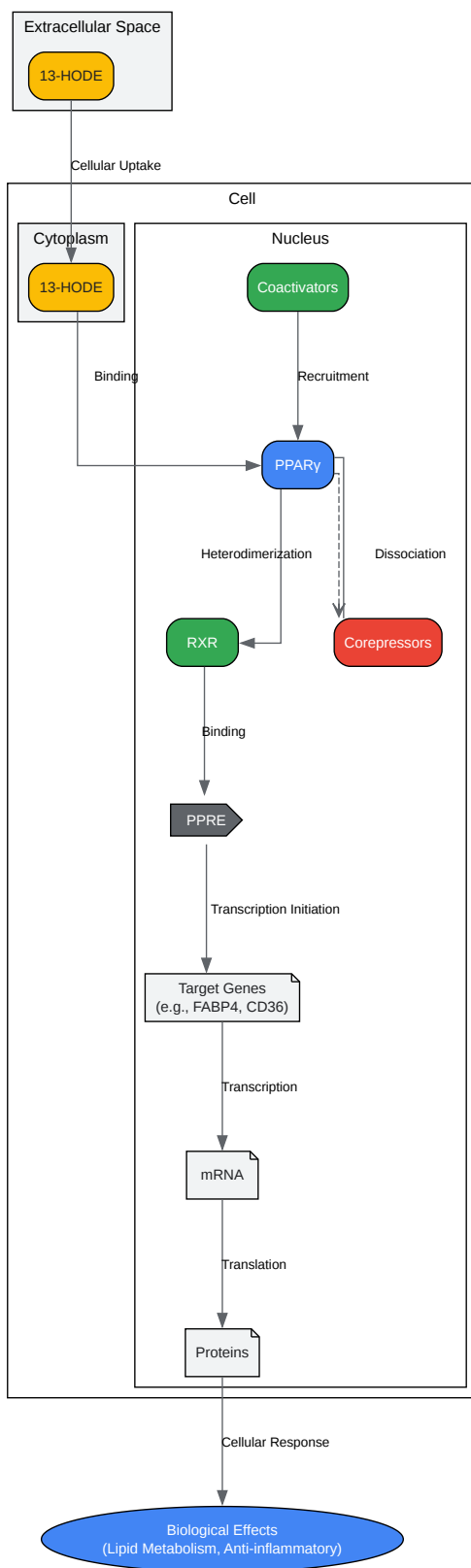
Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR γ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its activation has been a key therapeutic target for type 2 diabetes and other metabolic disorders. **13-Hydroxy-9-octadecenoic acid** (13-HODE), a major bioactive lipid metabolite of linoleic acid, has been identified as an endogenous ligand for PPAR γ . Understanding the molecular interactions between 13-HODE and PPAR γ , as well as the downstream cellular effects, is vital for elucidating its physiological roles and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for studying the activation of PPAR γ by 13-HODE.

Signaling Pathway of PPAR γ Activation by 13-HODE

13-HODE enters the cell and binds directly to the ligand-binding domain of PPAR γ in the nucleus. This binding event induces a conformational change in the PPAR γ protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR γ then forms a heterodimer with the retinoid X receptor (RXR). This PPAR γ -RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the

transcription of genes involved in various biological processes, including fatty acid uptake and metabolism (e.g., FABP4, CD36), and the regulation of inflammatory responses.



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Caption: PPAR γ activation by 13-HODE signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the interaction of 13-HODE with PPAR γ and its downstream effects.

Table 1: Binding Affinity and Potency of 13-HODE for PPAR γ

Parameter	Value	Method	Reference
Binding Affinity (Kd)	Data not available in searched literature	Competitive Radioligand Binding Assay	-
EC50	Data not available in searched literature	PPAR γ Reporter Gene Assay	-

Note: Specific Kd and EC50 values for 13-HODE binding to and activation of PPAR γ are not readily available in the public literature, highlighting a key area for further research.

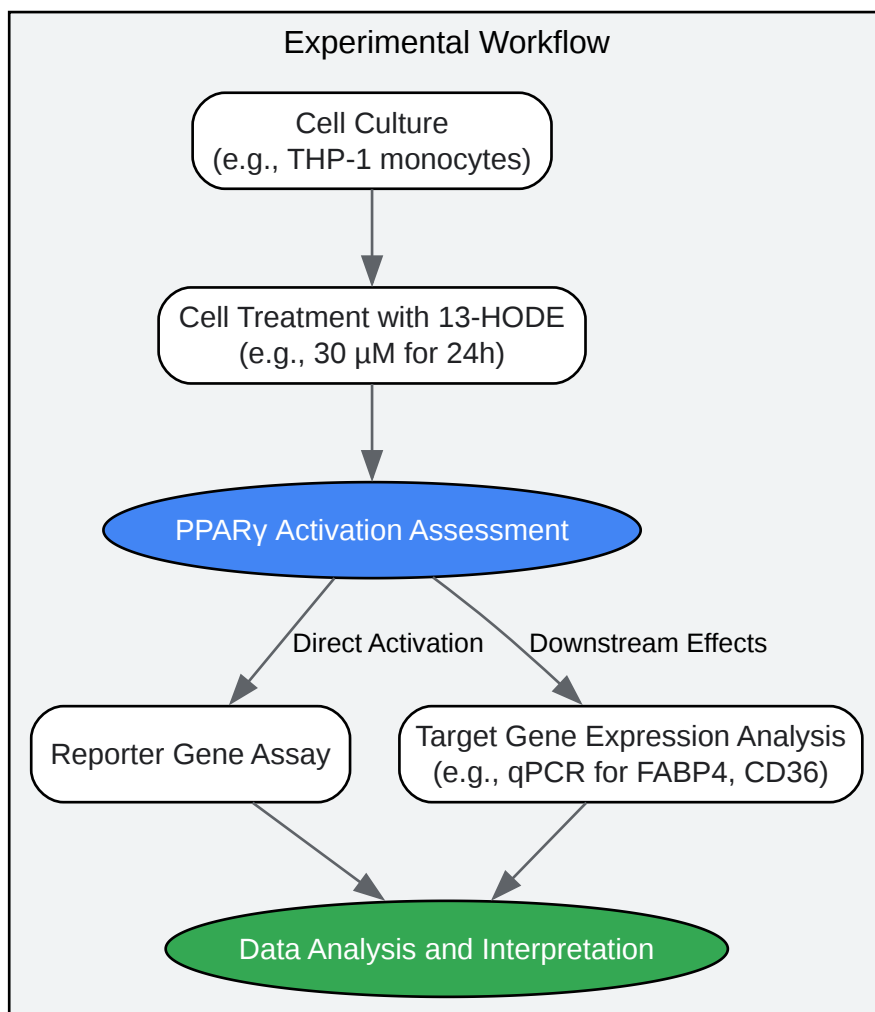
Table 2: 13-HODE Mediated Regulation of PPAR γ Target Gene Expression in THP-1 Macrophages

Target Gene	Treatment	Fold Change (mRNA)	Cell Type	Method	Reference
FABP4	30 μ M 13-HODE (24h)	Upregulated	THP-1 Monocytes & Macrophages	Real-Time RT-PCR	[1] [2] [3]
CD36	13-HODE (concentration and time not specified)	Upregulated	Macrophages	Not specified	[4]

Note: While qualitative upregulation is consistently reported, specific fold-change values from these studies are not provided.

Experimental Protocols

Experimental Workflow for Studying PPAR γ Activation



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